molecular formula C21H14N2O6 B3539860 4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone

4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone

Cat. No.: B3539860
M. Wt: 390.3 g/mol
InChI Key: WVUOKHPEMKVNKR-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone, also known as MNI-1, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. In

Mechanism of Action

The exact mechanism of action of 4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone is not fully understood. However, it is believed to target the mitochondria of cancer cells, leading to the disruption of the electron transport chain and the induction of oxidative stress. This ultimately results in the activation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which is a key factor in the induction of apoptosis. It has also been found to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation. In addition, this compound has been shown to exhibit low toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone in lab experiments is its potent antitumor activity and ability to induce apoptosis in cancer cells. However, the low yield of this compound and the complex synthesis method may limit its use in large-scale experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for the research and development of 4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone. One area of interest is the optimization of the synthesis method to increase the yield and reduce the complexity of the process. Another direction is the investigation of the potential side effects of this compound and its safety in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in combination with other cancer treatments. Overall, the promising results of this compound in preclinical studies make it a potential candidate for further development as an anticancer agent.

Scientific Research Applications

4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-5(4H)-isoxazolone has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to inhibit tumor growth in animal models. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.

Properties

IUPAC Name

(4Z)-4-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O6/c1-27-19-11-14(23(25)26)7-9-16(19)18-10-8-15(28-18)12-17-20(22-29-21(17)24)13-5-3-2-4-6-13/h2-12H,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUOKHPEMKVNKR-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NOC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=NOC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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